5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole
CAS No.:
Cat. No.: VC15611569
Molecular Formula: C19H19N
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N |
|---|---|
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | 5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
| Standard InChI | InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |
| Standard InChI Key | ZWYGMNJERQJHTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)N(C3=CC=CC=C23)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole (IUPAC name: 5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole) features a bicyclic framework comprising a seven-membered cycloheptane ring fused to an indole moiety. The phenyl substituent at the 5-position introduces steric and electronic modifications that influence reactivity and binding interactions.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉N | |
| Molecular Weight | 261.4 g/mol | |
| InChI | InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17) | |
| SMILES | C1CCC2=C(C1)C3=C(N2C4=CC=CC=C4)C=CC=C3 |
The InChI and SMILES descriptors confirm the compound’s fused-ring system and substitution pattern, critical for computational modeling and structure-activity relationship (SAR) studies.
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
A primary synthesis route involves palladium-catalyzed cross-coupling between halogenated indole precursors and phenylboronic acids. This method capitalizes on the Suzuki-Miyaura reaction mechanism, enabling efficient C–C bond formation. VulcanChem reports a yield of 79.3% after recrystallization from methanol, highlighting the method’s reproducibility. Key advantages include compatibility with diverse boronic acids and mild reaction conditions, though catalyst loading and ligand selection require optimization to minimize side products.
(4 + 3) Cycloaddition with Oxyallyl Cations
An alternative approach employs dearomative (4 + 3) cycloaddition between 2-vinylindoles and in situ-generated oxyallyl cations. As detailed in The Journal of Organic Chemistry, this method utilizes α-bromoketones (e.g., 2-bromopentan-3-one) as oxyallyl precursors in the presence of a base (DIPEA) and perfluorinated solvents (TFE) . The reaction proceeds at room temperature with complete diastereoselectivity, yielding cyclohepta[b]indoles in 58–95% efficiency .
Table 2: Comparative Synthesis Metrics
| Method | Yield Range | Conditions | Diastereoselectivity |
|---|---|---|---|
| Palladium Cross-Coupling | 79.3% | Reflux, Pd catalyst | Not reported |
| (4 + 3) Cycloaddition | 58–95% | RT, TFE/DIPEA | Complete |
The cycloaddition route avoids costly transition metals and offers scalability, as demonstrated by gram-scale preparations of derivatives like 3d .
Applications in Medicinal Chemistry
Scaffold for Derivative Synthesis
The compound’s modular structure allows functionalization at multiple positions:
-
Phenyl Ring Modification: Electron-withdrawing or donating groups alter electronic density, impacting binding affinity .
-
Cycloheptane Expansion: Ring contraction or expansion modulates conformational flexibility, as seen in aza-oxyallyl cation derivatizations .
Table 3: Representative Derivatives and Modifications
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| 2-Methoxy-5-(2-pyrrolidinoethyl) | Indole C2 | Serotonergic activity |
| 6,7,8,9,10-Pentahydro | Cycloheptane | Improved solubility |
Drug Discovery Case Study
A 2020 study leveraged the (4 + 3) cycloaddition route to synthesize 3d, which underwent acid-catalyzed aromatization to yield 14—a lead compound in oncology screening . Subsequent hydrolysis produced NH-free analog 15, exhibiting enhanced blood-brain barrier penetration .
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